N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1858255-73-8
VCID: VC2751689
InChI: InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)
SMILES: CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C12H15ClN4O3
Molecular Weight: 298.72 g/mol

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

CAS No.: 1858255-73-8

Cat. No.: VC2751689

Molecular Formula: C12H15ClN4O3

Molecular Weight: 298.72 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide - 1858255-73-8

Specification

CAS No. 1858255-73-8
Molecular Formula C12H15ClN4O3
Molecular Weight 298.72 g/mol
IUPAC Name N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)
Standard InChI Key UGODOWJUTUIJLN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is characterized by distinct chemical properties that define its behavior in research settings. This section examines its fundamental chemical characteristics.

Basic Identifiers and Physical Properties

The compound is uniquely identified through several standardized chemical identifiers. Table 1 presents the key physical and chemical properties of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1858255-73-8
Molecular FormulaC12H15ClN4O3
Molecular Weight298.72 g/mol
IUPAC NameN-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Standard InChIInChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)
Standard InChIKeyUGODOWJUTUIJLN-UHFFFAOYSA-N
SMILESCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N+[O-]

The compound contains several functional groups including a piperazine ring, a carboxamide linkage, and a nitrophenyl group with a chlorine substituent. The presence of these diverse functional groups contributes to its potential reactivity and applications.

Structural Features

The structure of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide includes:

  • A 4-methylpiperazine ring - a six-membered heterocyclic structure containing two nitrogen atoms

  • A carboxamide linkage (-C(=O)NH-) connecting the piperazine to the phenyl ring

  • A substituted phenyl ring with chloro (4-position) and nitro (3-position) groups

These structural elements create a compound with potentially interesting binding properties that may interact with various biological targets. The methylpiperazine moiety is a common pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties.

Application AreaPotential MechanismResearch Status
Antimicrobial AgentsCell wall disruption, enzyme inhibitionUnder investigation
Anticancer CompoundsKinase inhibition, apoptosis inductionPreclinical research
Central Nervous SystemNeurotransmitter modulationStructure-activity studies
Anti-inflammatoryInhibition of inflammatory mediatorsEarly-stage research
SupplierProduct Code/NumberPackaging OptionsPurity
Vulcan ChemVC2751689Research quantitiesNot specified
Apollo Scientific (via VWR)OR1110811G, 5G, 10GNot specified
MolCoreMC183H30Research quantitiesNLT 97%
EOS Med ChemNot specifiedResearch quantitiesNot specified

Related Compounds and Structural Analogs

Understanding the relationship between N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide and structurally similar compounds provides valuable context for its potential applications and properties.

Structural Variations

Several related compounds share structural similarities but differ in key substituents:

  • N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS: 38045-05-5) - Contains a piperidine ring instead of piperazine and lacks the nitro group

  • Various benzamide derivatives featuring different arrangements of chloro, nitro, and amino substituents

These structural analogs may exhibit similar reactivity patterns while demonstrating different biological activity profiles based on their specific substitution patterns.

Structure-Activity Relationships

The placement and identity of functional groups significantly impact biological activity. For instance:

  • The nitro group (-NO2) at the 3-position may contribute to electrophilic properties

  • The chloro substituent at the 4-position affects lipophilicity and binding interactions

  • The methylpiperazine moiety often contributes to improved solubility and pharmacokinetic profiles

Comprehensive structure-activity relationship studies would be required to determine how these structural features influence specific biological activities.

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